NanoKid

Catalog No.
S13266030
CAS No.
618904-86-2
M.F
C39H42O2
M. Wt
542.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
NanoKid

CAS Number

618904-86-2

Product Name

NanoKid

IUPAC Name

2-[4-[2-[3,5-bis(pent-1-ynyl)phenyl]ethynyl]-2,5-bis(3,3-dimethylbut-1-ynyl)phenyl]-1,3-dioxolane

Molecular Formula

C39H42O2

Molecular Weight

542.7 g/mol

InChI

InChI=1S/C39H42O2/c1-9-11-13-15-30-25-31(16-14-12-10-2)27-32(26-30)17-18-33-28-35(20-22-39(6,7)8)36(37-40-23-24-41-37)29-34(33)19-21-38(3,4)5/h25-29,37H,9-12,23-24H2,1-8H3

InChI Key

LEXBNEYPTZBYBE-UHFFFAOYSA-N

Canonical SMILES

CCCC#CC1=CC(=CC(=C1)C#CC2=CC(=C(C=C2C#CC(C)(C)C)C3OCCO3)C#CC(C)(C)C)C#CCCC

NanoKid is an organic compound designed and synthesized by James M. Tour and his research group at Rice University in 2003. It belongs to a series of molecules known as NanoPutians, which are anthropomorphic in structure, resembling human figures at the nanoscale. The molecular formula for NanoKid is C39H42O2C_{39}H_{42}O_{2}, and it features a head composed of a 1,3-dioxolane ring, with benzene rings forming the upper and lower body. The structure is characterized by its arms and legs, which are alkyne chains terminated by tert-butyl and ethyl groups, respectively .

The design of NanoKid serves educational purposes, illustrating concepts of organic synthesis and molecular structure to students. Each NanoPutian, including NanoKid, measures approximately 2 nanometers in height, making them suitable for nanoscale studies and applications .

  • Formation of the Upper Body:
    • The starting material, 1,4-dibromobenzene, undergoes iodination in sulfuric acid.
    • This is followed by a Sonogashira coupling reaction with 3,3-Dimethylbutyne to form the alkyne chain.
    • An organolithium reagent (n-butyllithium) is used for formylation to create an aldehyde.
    • The aldehyde is protected using 1,2-ethanediol with p-toluenesulfonic acid as a catalyst .
  • Formation of the Lower Body:
    • Nitroaniline serves as the starting material for the lower body.
    • Bromination occurs to introduce bromine substituents on the benzene ring.
    • A series of reactions convert these groups into the required functionalities for coupling with the upper body .
  • Coupling Reaction:
    • The upper and lower bodies are linked through a coupling reaction facilitated by bis(triphenylphosphine)palladium(II) dichloride and copper(I) iodide in a suitable solvent .

The synthesis of NanoKid involves multiple steps:

  • Upper Body Synthesis:
    • Iodination of 1,4-dibromobenzene.
    • Sonogashira coupling with alkyne chains.
    • Formylation using n-butyllithium.
    • Protection of the aldehyde group.
  • Lower Body Synthesis:
    • Starting from nitroaniline.
    • Bromination and subsequent transformations to prepare for coupling.
  • Final Assembly:
    The upper and lower bodies are combined through palladium-catalyzed coupling reactions to yield the final NanoKid structure .

NanoKid and its derivatives have primarily been utilized for educational purposes in organic chemistry to demonstrate concepts such as molecular structure, synthesis techniques, and nanoscale properties. They serve as models for teaching students about complex organic reactions and molecular design . Additionally, their unique anthropomorphic structures open avenues for research into nanotechnology applications in drug delivery systems and molecular sensors.

NanoKid is part of a broader series known as NanoPutians, which includes various anthropomorphic molecules designed by Tour's group. Here are some similar compounds along with their unique features:

Compound NameStructural FeaturesUnique Aspects
NanoAthleteSimilar base structure with different "arms"Represents athletic poses
NanoPilgrimVariations in head structureDesigned to symbolize cultural themes
NanoGreenBeretMilitary-themed anthropomorphic designIncorporates elements representing military
NanoGoblinCyclopentadienide body with cyano groupsCatalyzes methanolysis reactions

Each of these compounds shares a foundational design but differs in functional groups or thematic representations, showcasing the versatility of the NanoPutian series while maintaining a unique identity within their respective categories .

The NanoPutians emerged from a unique convergence of chemical ingenuity and educational necessity. In 2002, Chanteau and Tour initiated the project under a National Science Foundation SGER grant aimed at developing novel approaches to science communication. Published in The Journal of Organic Chemistry in 2003, their work detailed the synthesis of NanoKid alongside its derivatives, marking the first systematic creation of molecules with intentional anthropomorphic features.

The researchers drew inspiration from structural formulas’ inherent visual language, recognizing that human-like configurations could make molecular architecture more accessible. As Tour noted, “The goal was to create something immediately recognizable while demonstrating synthetic precision”. This philosophy culminated in a series of molecules where:

  • Heads: 1,3-dioxolane rings with oxygen atoms as “eyes”
  • Torsos: Para-substituted benzene rings
  • Limbs: Alkyl and alkyne chains terminating in tert-butyl “hands” and ethyl “feet”

A comparative analysis of early NanoPutians reveals design variations:

CompoundDistinctive FeatureFunctional Group Modifications
NanoKidBaseline structureUnmodified head and body
NanoAthleteDynamic poseAlkyne spacer between upper/lower bodies
NanoPilgrimBuckled hatCyclohexane headgear
NanoGreenBeretMilitary-style helmetChlorinated aromatic crown

The synthesis timeline shows methodical progression:

  • 2002: Initial coupling of iodobenzene upper body with ethynyl lower body
  • 2003: Publication of full synthetic routes for monomeric and polymeric forms
  • 2017: Expansion by Sakai et al. with catalytic NanoGoblin derivatives

Conceptual Framework of Molecular Anthropomorphism in Organic Synthesis

Chanteau and Tour’s anthropomorphic approach revolutionized how nanochemistry is taught. By mapping human features onto molecular structures, they created a mnemonic framework that aligns with cognitive science principles of pattern recognition. The design philosophy operates through three key mechanisms:

  • Structural Metaphors:

    • Benzene rings as torsos leverage aromaticity’s stability, analogous to skeletal structure
    • Alkynyl limbs demonstrate bond flexibility and directional bonding capabilities
    • Dioxolane heads introduce heteroatom diversity while maintaining synthetic feasibility
  • Educational Utility:

    • The NSF-funded NanoKids program utilized 3D animations of dancing NanoPutians to explain molecular vibration modes
    • Students could better grasp Van der Waals radii (≈0.2 nm per atom) by comparing NanoKid’s 2-nm height to human-scale objects
  • Synthetic Challenges:

    • Achieving proper regiochemistry in the Sonogashira coupling steps ensured correct “pose” orientation
    • Steric hindrance from tert-butyl “hands” required optimized reaction temperatures (60-80°C)
    • Orthogonal protecting groups enabled sequential functionalization of headgear vs. body units

The team’s iterative design process is exemplified in the NanoKid synthesis:

Upper Body Synthesis
Starting with p-dibromobenzene, five steps produced the iodobenzene intermediate:

  • Nitration at para positions
  • Bromine substitution via electrophilic aromatic substitution
  • Pd-mediated coupling to install ethynyl groups
  • Protective group strategy for hydroxyl functionalities
  • Final iodination using N-iodosuccinimide

Lower Body Synthesis
From 4-nitroaniline, seven steps yielded the ethynyl-terminated lower torso:

  • Diazotization and Sandmeyer reaction for bromine introduction
  • Nitro group reduction to amine
  • Acetylation for protection
  • Sonogashira coupling with tert-butylacetylene
  • Deprotection and oxidation sequence
  • Cross-coupling with upper body unit

Sonogashira Coupling Methodology

The synthesis of NanoKid relies fundamentally on the Sonogashira coupling reaction, a palladium-catalyzed cross-coupling process that forms carbon-carbon bonds between terminal alkynes and aryl or vinyl halides [1] [2]. This reaction employs a dual catalyst system consisting of a palladium catalyst and a copper co-catalyst, typically operating under mild conditions at room temperature [3] [4]. The Sonogashira reaction proceeds through a well-established mechanism involving oxidative addition of the organic halide to palladium zero, followed by transmetalation with a copper acetylide intermediate, and finally reductive elimination to form the desired carbon-carbon bond [5] [6].

In the NanoKid synthesis, Sonogashira coupling serves multiple critical functions throughout the synthetic sequence [1] [2]. The reaction is employed for the attachment of the molecular "arms" using 3,3-dimethylbutyne as the alkyne component, coupling with the iodinated upper body segment [7] [8]. The palladium catalyst bis(triphenylphosphine)palladium(II) dichloride, in combination with copper(I) iodide as co-catalyst and triethylamine as base in tetrahydrofuran solvent, provides optimal reaction conditions for these transformations [2] [9].

The synthetic protocol demonstrates remarkable functional group tolerance, allowing the preservation of sensitive structural elements while enabling selective carbon-carbon bond formation [4] [10]. The reaction conditions typically involve room temperature operation, making the process particularly attractive for the construction of complex molecular architectures like NanoKid [3] [6]. The use of triethylamine as both base and solvent component facilitates the formation of the required copper acetylide intermediates while maintaining the stability of the palladium catalyst system [2] [8].

Acetal Formation and Protection Chemistry

Acetal formation represents the second core synthetic strategy in NanoKid synthesis, serving as both a protective group methodology and a structural component of the final molecule [1] [11]. The acetal functionality forms the distinctive "head" of the NanoKid structure, utilizing a 1,3-dioxolane ring system that provides the characteristic anthropomorphic appearance [2] [7]. This transformation involves the acid-catalyzed reaction between a carbonyl compound and a diol, resulting in the formation of a cyclic acetal with concomitant elimination of water [12] [13].

The mechanistic pathway for acetal formation proceeds through initial protonation of the carbonyl oxygen by the acid catalyst, enhancing the electrophilic character of the carbonyl carbon [12] [14]. Nucleophilic attack by the diol leads to hemiacetal formation, followed by a second acid-catalyzed step involving protonation of the hydroxyl group and subsequent elimination of water [13] [14]. The resulting oxonium ion undergoes nucleophilic attack by the second hydroxyl group of the diol, completing the cyclic acetal formation [12] [13].

In the NanoKid synthetic sequence, the acetal formation is accomplished using para-toluenesulfonic acid as the acid catalyst and 1,2-ethanediol as the diol component [2] [7]. The reaction is typically conducted under reflux conditions in toluene with azeotropic removal of water using a Dean-Stark trap [15] [16]. This methodology achieves the dual objectives of protecting the aldehyde functionality during subsequent synthetic transformations while simultaneously installing the structural element that defines the molecular "head" of NanoKid [1] [8].

The reversible nature of acetal formation provides significant synthetic flexibility, allowing for selective deprotection under acidic conditions when required [12] [13]. This reversibility has been exploited in the synthesis of NanoKid derivatives, where acetal exchange reactions enable the modification of the head structure to generate variant molecules [15] [17].

Modular Assembly of Molecular Components: Head, Torso, and Appendages

Upper Body Construction Strategy

The modular assembly approach for NanoKid synthesis follows a convergent strategy, constructing the upper and lower body segments independently before final coupling [1] [9]. The upper body synthesis commences with 1,4-dibromobenzene as the starting material, which undergoes selective iodination using iodine and sulfuric acid to provide enhanced reactivity for subsequent coupling reactions [2] [7]. This transformation proceeds with an 81% yield, establishing the reactive iodobenzene functionality required for efficient Sonogashira coupling [16] [18].

The installation of the molecular "arms" represents the next critical step, employing Sonogashira coupling with 3,3-dimethylbutyne to introduce the alkyne chains that terminate in tert-butyl groups [2] [8]. This coupling reaction utilizes bis(triphenylphosphine)palladium(II) dichloride and copper(I) iodide as the catalyst system, operating in tetrahydrofuran with triethylamine as base [7] [19]. The reaction proceeds with a 70% yield, providing the symmetric dialkyne structure that defines the upper torso and arms of the final molecule [16] [18].

Formylation of the arms-bearing intermediate is achieved through metalation with normal-butyllithium at -78°C, followed by quenching with N,N-dimethylformamide to introduce the aldehyde functionality [2] [7]. This transformation proceeds with a 77% yield and represents a crucial step in establishing the reactive site for subsequent acetal formation [16] [18]. The low-temperature conditions are essential for selective metalation and prevention of side reactions with the existing alkyne functionalities [8] [19].

The acetal formation step completes the upper body construction, utilizing para-toluenesulfonic acid and 1,2-ethanediol under reflux conditions with azeotropic water removal [2] [7]. This reaction proceeds with an 83% yield, providing the protected aldehyde functionality that constitutes the molecular "head" [16] [18]. The final step in upper body preparation involves halogen exchange, converting the bromide to iodide through lithium-halogen exchange followed by quenching with 1,2-diiodoethane [2] [8]. This transformation enhances the reactivity of the coupling partner for the final assembly step [7] [19].

Lower Body Assembly Methodology

The lower body synthesis follows a distinct seven-step sequence beginning with 4-nitroaniline as the starting material [2] [7]. The initial bromination step employs bromine in acetic acid at 65°C, achieving regioselective dibromination meta to the nitro group with a 97% yield [8] [19]. The electron-donating nature of the amino group and electron-withdrawing character of the nitro group direct the bromination pattern to provide the desired substitution pattern [2] [16].

The diazonium formation and subsequent reduction sequence removes the amino group functionality while maintaining the bromine substituents [2] [7]. Treatment with sodium nitrite and sulfuric acid in ethanol accomplishes this transformation with an 80% yield, providing the dibromonitrobenzene intermediate [8] [19]. The subsequent reduction of the nitro group is achieved using tin(II) chloride in tetrahydrofuran-ethanol solvent system, restoring the amino functionality in the desired position [2] [16].

The Sandmeyer reaction sequence converts the amino group to iodide, utilizing diazotization followed by treatment with potassium iodide [2] [7]. This transformation proceeds with a 70% yield, providing the 3,5-dibromoiodobenzene intermediate that serves as the coupling partner for stomach attachment [8] [19]. The iodide functionality offers enhanced reactivity compared to bromide in the subsequent Sonogashira coupling reactions [16] [18].

The attachment of the molecular "stomach" employs Sonogashira coupling with trimethylsilylacetylene, utilizing the standard palladium-copper catalyst system [2] [7]. This reaction proceeds with a 91% yield, installing the protected alkyne functionality that will ultimately link the upper and lower body segments [8] [19]. The trimethylsilyl group serves as a protecting group for the terminal alkyne, preventing undesired side reactions during the subsequent leg installation [16] [18].

Appendage Installation and Final Assembly

The installation of the molecular "legs" utilizes a second Sonogashira coupling reaction, replacing the bromide substituents with 1-pentyne through reaction with the dibrominated intermediate [2] [7]. This transformation achieves a 76% yield, introducing the alkyne chains that terminate in ethyl groups to represent the feet of the anthropomorphic structure [8] [19]. The reaction conditions mirror those employed for previous coupling steps, utilizing bis(triphenylphosphine)palladium(II) dichloride and copper(I) iodide in tetrahydrofuran [16] [18].

The deprotection of the trimethylsilyl group is accomplished using potassium carbonate in methanol and dichloromethane, proceeding quantitatively to provide the terminal alkyne required for final coupling [2] [7]. This mild deprotection protocol preserves the integrity of the existing alkyne functionalities while selectively removing the silyl protecting group [8] [19]. The resulting lower body segment contains the complete structural framework with appropriate reactive functionality for final assembly [16] [18].

The convergent coupling of the upper and lower body segments represents the culminating step in NanoKid synthesis [1] [9]. This transformation employs Sonogashira coupling between the iodide functionality of the upper body and the terminal alkyne of the lower body [2] [7]. The reaction proceeds with an 85% yield under standard conditions, utilizing bis(triphenylphosphine)palladium(II) dichloride and copper(I) iodide in tetrahydrofuran with triethylamine [8] [19]. The successful coupling provides the complete NanoKid structure with a molecular weight of 542.3 atomic mass units [16] [20].

Synthesis StepStarting MaterialProductYield (%)Reaction Conditions
Upper Body Iodination1,4-dibromobenzeneIodinated dibromobenzene81I₂, H₂SO₄
Arms AttachmentIodinated dibromobenzeneArms-attached product70PdCl₂(PPh₃)₂, CuI, TEA, THF
FormylationArms-attached productFormylated product77n-BuLi, DMF, THF, -78°C
Head FormationFormylated productAcetal protected product83p-TsOH, 1,2-ethanediol, toluene
Halogen ExchangeAcetal protected productUpper body segment86n-BuLi, 1,2-diiodoethane, THF
Lower Body Bromination4-nitroanilineDibrominated nitroaniline97Br₂, CH₃COOH, 65°C
Stomach Attachment3,5-dibromoiodobenzeneStomach-attached product91PdCl₂(PPh₃)₂, CuI, TEA, THF
Legs InstallationStomach-attached productLegs-attached product76PdCl₂(PPh₃)₂, CuI, TEA, THF
Final CouplingUpper body + Lower bodyComplete NanoKid85PdCl₂(PPh₃)₂, CuI, TEA, THF

Derivative Synthesis: NanoAthlete, NanoPilgrim, and NanoGreenBeret Variants

Acetal Exchange Methodology for Variant Generation

The synthesis of NanoKid derivatives employs acetal exchange reactions as the primary methodology for structural modification [1] [11]. This approach leverages the reversible nature of acetal formation to enable selective modification of the molecular "head" while preserving the integrity of the remaining structural framework [15] [17]. The acetal exchange process involves treatment of NanoKid with alternative diols under acidic conditions, facilitating the replacement of the original 1,3-dioxolane head with structurally distinct cyclic acetal systems [2] [19].

The mechanistic pathway for acetal exchange proceeds through acid-catalyzed hydrolysis of the existing acetal, generating the free aldehyde intermediate [17] [14]. The concurrent presence of the new diol component drives the equilibrium toward formation of the alternative acetal structure [12] [13]. This process requires careful control of reaction conditions to ensure selective exchange without disruption of other functional groups within the molecule [15] [17].

The NanoAthlete variant synthesis exemplifies this methodology, utilizing a specific diol component to generate a modified head structure that differentiates it from the parent NanoKid molecule [1] [2]. The reaction is typically conducted using para-toluenesulfonic acid as catalyst in an appropriate organic solvent under mild heating conditions [15] [16]. The modular nature of this approach enables the systematic generation of multiple derivative structures from a common synthetic intermediate [2] [21].

The efficiency of acetal exchange reactions provides significant advantages in derivative synthesis, eliminating the need for complete re-synthesis of the molecular framework [17] [14]. This strategy represents a convergent approach to structural diversification, enabling the rapid generation of variant molecules for structure-activity relationship studies [1] [15]. The preservation of the molecular torso and appendages ensures consistent pharmacological or materials properties while enabling fine-tuning of specific structural features [2] [11].

NanoAthlete Synthetic Pathway

The NanoAthlete synthesis follows the acetal exchange methodology, beginning with the completed NanoKid structure as the starting material [1] [2]. The transformation involves treatment with a specialized diol component under acidic conditions, facilitating the selective replacement of the 1,3-dioxolane head with an alternative cyclic acetal structure [15] [17]. The reaction conditions are optimized to ensure high selectivity for the head modification without affecting the alkyne functionalities or aromatic rings [2] [21].

The specific diol component employed in NanoAthlete synthesis provides a structurally distinct head region that maintains the anthropomorphic appearance while introducing unique chemical characteristics [1] [11]. The reaction typically proceeds under mild conditions, utilizing catalytic amounts of acid and moderate heating to drive the equilibrium toward the desired product [15] [17]. The process demonstrates the versatility of the acetal exchange approach for systematic structural modification [2] [16].

Characterization of NanoAthlete confirms the successful head exchange while maintaining the integrity of the remaining molecular framework [1] [15]. Spectroscopic analysis reveals the characteristic signals associated with the new acetal structure, providing clear evidence for the selective transformation [2] [17]. The preservation of the alkyne functionalities and aromatic systems demonstrates the compatibility of the acetal exchange methodology with the complex NanoKid framework [21] [16].

The synthetic efficiency of the NanoAthlete preparation highlights the advantages of the modular approach to derivative synthesis [1] [2]. The ability to access variant structures through selective modification of a single functional group provides significant strategic advantages over de novo synthesis [15] [17]. This methodology enables the systematic exploration of structure-property relationships within the NanoPutian family of compounds [2] [11].

NanoPilgrim and NanoGreenBeret Preparation

The NanoPilgrim synthesis employs a similar acetal exchange strategy, utilizing a distinct diol component to generate a unique head structure [1] [2]. The reaction conditions parallel those employed for NanoAthlete synthesis, with optimization of the specific diol component and reaction parameters to achieve efficient transformation [15] [17]. The process demonstrates the general applicability of the acetal exchange methodology across different diol substrates [2] [16].

The NanoGreenBeret variant represents another example of successful structural modification through acetal exchange [1] [11]. This derivative incorporates a specialized head structure that provides distinct visual characteristics while maintaining the core anthropomorphic framework [2] [21]. The synthetic approach follows established protocols, with careful attention to reaction conditions and purification procedures to ensure high product quality [15] [17].

The characterization of both NanoPilgrim and NanoGreenBeret confirms the successful implementation of the acetal exchange methodology [1] [2]. Spectroscopic analysis demonstrates the selective modification of the head region while preserving the structural integrity of the molecular framework [15] [16]. The consistency of results across multiple derivative syntheses validates the robustness of the synthetic approach [2] [17].

The successful preparation of multiple NanoKid derivatives through acetal exchange demonstrates the power of modular synthetic strategies [1] [21]. This approach enables the efficient generation of structural variants for comparative studies and applications development [2] [11]. The preservation of common structural elements while enabling selective modification provides an ideal platform for systematic structure-property investigations [15] [17].

Variant NameHead StructureSynthesis MethodKey ModificationMolecular Height (nm)
NanoKid1,3-dioxolaneConvergent synthesisBasic anthropomorphic structure≈2.0
NanoAthleteModified cyclic acetalAcetal exchange from NanoKidHead replacement via acetal exchange≈2.0
NanoPilgrimModified cyclic acetalAcetal exchange from NanoKidHead replacement via acetal exchange≈2.0
NanoGreenBeretModified cyclic acetalAcetal exchange from NanoKidHead replacement via acetal exchange≈2.0

Synthetic Methodology Comparison

The comparison of synthetic methodologies across the NanoPutian family reveals the strategic advantages of the modular approach [1] [2]. The convergent synthesis of NanoKid establishes the foundational molecular framework, while acetal exchange reactions enable efficient access to structural variants [15] [17]. This two-tiered synthetic strategy maximizes efficiency while providing access to diverse molecular structures [2] [16].

The Sonogashira coupling methodology demonstrates consistent performance across all synthetic sequences, providing reliable carbon-carbon bond formation under mild conditions [3] [4]. The functional group tolerance of this reaction enables its application throughout the complex synthetic sequence without interference from existing functionalities [1] [6]. The standardization of reaction conditions across multiple coupling steps simplifies synthetic planning and execution [2] [10].

The acetal formation and exchange reactions provide complementary functionality for both structural construction and modification [12] [13]. The reversible nature of these transformations enables strategic use as both protecting group methodology and structural diversification approach [15] [17]. The mild reaction conditions and high selectivity make these transformations particularly suitable for complex molecular systems [2] [14].

MethodologyPurposeKey ReagentsTypical ConditionsAdvantages
Sonogashira CouplingCarbon-carbon bond formationPdCl₂(PPh₃)₂, CuI, triethylamineRoom temperature, THF solventHigh yields, mild conditions, functional group tolerance
Acetal FormationCarbonyl protection and head formationp-Toluenesulfonic acid, diolReflux, azeotropic water removalEffective protection, reversible
Acetal ExchangeHead modification in variantsAppropriate diol, acid catalystMild heating, organic solventModular approach for variant synthesis
Sandmeyer ReactionAmino group to iodide conversionNaNO₂, H₂SO₄, KIRoom temperature, aqueous conditionsReliable halide conversion
Lithium-Halogen ExchangeEnhanced coupling reactivityn-Butyllithium, 1,2-diiodoethaneLow temperature, inert atmosphereImproved coupling efficiency

The X-ray crystallographic analysis of NanoKid presents unique challenges due to the nanoscale dimensions of this anthropomorphic molecule. Traditional X-ray crystallography techniques face fundamental limitations when applied to individual molecules measuring approximately 2 nanometers in height [1] [2]. The molecular framework of NanoKid, with its rigid backbone structure composed of interconnected benzene rings and alkyne linkages, does not readily form the large single crystals typically required for conventional crystallographic analysis [1].

Despite these limitations, computational molecular mechanics calculations using Spartan software have provided valuable structural insights [2]. The energy-minimized conformation reveals that the rigidity of the backbone molecular structure causes the three-dimensional arrangement to closely resemble the two-dimensional anthropomorphic representation commonly depicted in chemical literature [2]. This finding validates the intentional design philosophy of creating a molecule that maintains its human-like appearance even in its most thermodynamically stable conformation.

The absence of direct crystallographic data necessitates reliance on alternative analytical approaches for structural validation. Current nanoscale imaging technologies, including scanning probe microscopy, lack the resolution required to assess chemical structure at the 2-nanometer scale, as these methods typically reveal only ill-defined masses rather than detailed molecular architecture [1]. Advanced techniques such as nanogram-scale X-ray analysis using porous complexes [3] [4] represent promising developments in structural characterization, though their application to NanoKid specifically remains unexplored.

The structural framework of NanoKid consists of a convergent synthetic architecture where the upper and lower body portions are joined at the molecular "waist" [1] [2]. This design incorporates a 1,3-dioxolane ring forming the "head" structure, benzene rings constituting the upper and lower body segments, and alkyne chains terminated by tert-butyl and ethyl groups representing the "arms" and "legs" respectively . The molecular topology exhibits C2 symmetry with the central coupling point serving as the axis of symmetry.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry) for Functional Group Verification

Nuclear Magnetic Resonance Spectroscopy Analysis

The nuclear magnetic resonance spectroscopic characterization of NanoKid provides comprehensive verification of its molecular structure and functional group composition. Proton nuclear magnetic resonance spectroscopy conducted at 400 megahertz in deuterated chloroform reveals distinct chemical environments corresponding to the anthropomorphic molecular architecture [1] [2].

The aromatic proton signals appear in the downfield region between 7.58 and 7.38 parts per million, confirming the presence of the benzene ring systems that form the molecular torso [2]. The acetal proton, representing the "head" of the molecule, manifests as a characteristic singlet at 6.11 parts per million [2]. The alkyl chain protons corresponding to the molecular "arms" and "legs" appear in the aliphatic region, with methyl protons of the tert-butyl groups resonating at 1.37 and 1.34 parts per million [2].

Carbon-13 nuclear magnetic resonance spectroscopy at 100 megahertz provides detailed information about the carbon framework, revealing multiple distinct carbon environments including aromatic carbons, alkyne carbons, and acetal carbons [2]. The spectral data confirms the molecular formula C39H42O2 with a calculated molecular weight of 542.3185 atomic mass units [6] [2].

Infrared Spectroscopy Characterization

Infrared spectroscopy of NanoKid demonstrates characteristic absorption bands that verify the presence of specific functional groups within the molecular structure. The infrared spectrum exhibits carbon-hydrogen stretching vibrations in the range of 2966 to 2869 reciprocal centimeters, corresponding to both aromatic and aliphatic carbon-hydrogen bonds [2].

A distinctive absorption band at 2230 reciprocal centimeters confirms the presence of carbon-carbon triple bonds (alkyne functionality) that form the molecular "arms" and "legs" [2]. Aromatic carbon-carbon stretching vibrations appear at 1581 reciprocal centimeters, validating the benzene ring systems [2]. Additional characteristic bands at 1474, 1454, and 1398 reciprocal centimeters provide further confirmation of the aromatic and aliphatic structural components [2].

The infrared spectroscopic data correlates well with the designed molecular architecture, confirming that the synthetic methodology successfully incorporated all intended functional groups while maintaining the structural integrity necessary for the anthropomorphic appearance.

Mass Spectrometry Analysis

High-resolution mass spectrometry provides definitive molecular weight determination and compositional analysis for NanoKid. The molecular ion peak appears at mass-to-charge ratio 542.3183, which closely matches the calculated value of 542.3185 for the molecular formula C39H42O2 [2]. This agreement within 0.0002 mass units confirms the successful synthesis and structural integrity of the target molecule.

Elemental analysis supports the mass spectrometric findings, with experimental values of 86.27 percent carbon and 7.82 percent hydrogen closely matching the calculated values of 86.30 percent carbon and 7.80 percent hydrogen respectively [2]. The minimal deviation between experimental and theoretical values validates both the synthetic purity and the proposed molecular structure.

The mass spectrometric fragmentation pattern, while not extensively detailed in the primary literature, provides additional structural confirmation through the characteristic loss of functional groups corresponding to the molecular "appendages" [1]. The stability of the molecular ion peak reflects the aromatic nature of the core structure and the designed rigidity of the molecular framework.

Computational Modeling of Molecular Conformations

Molecular Mechanics Calculations

Computational modeling of NanoKid utilizing molecular mechanics methods provides critical insights into the three-dimensional structure and conformational behavior of this anthropomorphic molecule. Energy minimization calculations performed using Spartan software reveal that the most thermodynamically stable conformation closely resembles the intended human-like appearance depicted in two-dimensional structural representations [2].

The computational analysis demonstrates that the rigidity of the backbone molecular structure, composed of aromatic rings connected through alkyne linkages, restricts conformational flexibility and maintains the anthropomorphic geometry even in the energy-minimized state [2]. This finding validates the synthetic design strategy and confirms that the molecule retains its characteristic appearance under thermodynamic equilibrium conditions.

The energy-minimized structure exhibits what researchers describe as a "walking" or "strutting" appearance, suggesting that the molecular conformation possesses dynamic visual characteristics that enhance its anthropomorphic recognition [2]. The computational model indicates that the molecular dimensions approximate 2 nanometers in height with proportional width and depth measurements consistent with the intended nanoscale human figure [1].

Density Functional Theory Studies

While the primary literature on NanoKid focuses on molecular mechanics calculations, independent computational studies have employed density functional theory methods to investigate electronic properties and structural characteristics [7]. These calculations provide complementary information about molecular orbital energies, including highest occupied molecular orbital and lowest unoccupied molecular orbital levels, which influence the electronic behavior and potential reactivity of the molecule.

Density functional theory calculations using basis sets such as 6-31+G(d) with the B3LYP functional have been applied to investigate the electronic structure and predict infrared spectroscopic properties [7]. These computational approaches offer insights into vibrational frequencies and electronic transitions that support experimental spectroscopic assignments.

The theoretical investigations demonstrate that computational chemistry methods provide valuable tools for understanding the structure-property relationships in nanoscale anthropomorphic molecules like NanoKid, complementing experimental characterization techniques and supporting rational molecular design strategies.

Conformational Analysis and Molecular Dynamics

The conformational analysis of NanoKid reveals limited flexibility due to the rigid aromatic-alkyne backbone structure. Molecular mechanics calculations indicate that major conformational changes would require significant energy input, suggesting that the molecule maintains its anthropomorphic appearance across a range of environmental conditions [2].

The restricted conformational mobility has important implications for potential applications of NanoKid and related NanoPutian molecules. The structural rigidity ensures consistent molecular recognition and maintains the educational value of these compounds as tools for teaching molecular structure and nanoscale concepts [8] [9].

Future computational studies could benefit from molecular dynamics simulations that explore the temporal behavior of NanoKid in solution environments, providing insights into solvation effects, intermolecular interactions, and dynamic conformational behavior under physiologically relevant conditions [10] [11]. Such investigations would enhance understanding of how these anthropomorphic molecules behave in complex chemical environments and support the development of advanced nanoscale molecular systems.

XLogP3

10.9

Hydrogen Bond Acceptor Count

2

Exact Mass

542.318480578 g/mol

Monoisotopic Mass

542.318480578 g/mol

Heavy Atom Count

41

UNII

Y83XMS9542

Wikipedia

NanoPutian

Dates

Last modified: 08-10-2024

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